4-(pyrazin-2-yl)piperidin-4-ol dihydrochloride
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Overview
Description
4-(pyrazin-2-yl)piperidin-4-ol dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a pyrazine ring attached to a piperidine ring, with an alcohol group at the fourth position of the piperidine ring. The compound is typically found in its dihydrochloride salt form, which enhances its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrazin-2-yl)piperidin-4-ol dihydrochloride typically involves the reaction of pyrazine derivatives with piperidine derivatives under controlled conditions. One common method involves the nucleophilic substitution reaction where a pyrazine derivative reacts with a piperidine derivative in the presence of a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-(pyrazin-2-yl)piperidin-4-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazine ring can be reduced under specific conditions to form a dihydropyrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are commonly used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
4-(pyrazin-2-yl)piperidin-4-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(pyrazin-2-yl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to interact with enzymes and receptors in the body, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-(pyrazin-2-yl)piperidin-4-ol dihydrochloride can be compared with other similar compounds, such as:
4-(pyridin-2-yl)piperidin-4-ol dihydrochloride: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(piperidin-4-yloxy)pyrimidine dihydrochloride: Contains a pyrimidine ring instead of a pyrazine ring.
2-piperidin-4-yl-1,2,3,4-tetrahydroisoquinoline dihydrochloride: Contains a tetrahydroisoquinoline ring instead of a pyrazine ring .
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
2411227-44-4 |
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Molecular Formula |
C9H15Cl2N3O |
Molecular Weight |
252.1 |
Purity |
91 |
Origin of Product |
United States |
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